![molecular formula C11H14N2O B113287 1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine CAS No. 923183-92-0](/img/structure/B113287.png)
1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine
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Description
“1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine” is a chemical compound with the molecular formula C11H14N2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 190.24 g/mol.Scientific Research Applications
Chemical Synthesis
“1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine” is a chemical compound that can be synthesized and used in various chemical reactions . It has an empirical formula of C11H13NO and a molecular weight of 175.23 .
Anticancer Potential
Research has shown that azetidin-2-one derivatives, such as “1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine”, have potential anticancer properties . These compounds were evaluated for their anticancer potential using MCF-7 cell lines .
Antimicrobial Activity
Azetidin-2-one derivatives have been identified as having significant antimicrobial activity . This makes “1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine” a potential candidate for the development of new antimicrobial agents .
Antioxidant Activity
In addition to their antimicrobial properties, azetidin-2-one derivatives also exhibit antioxidant activity . This suggests that “1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine” could be used in the development of antioxidant therapies .
Analgesic and Anti-inflammatory Properties
Some azetidin-2-one derivatives have been found to possess analgesic and anti-inflammatory properties . This indicates that “1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine” could potentially be used in pain management and inflammation treatment .
Research and Development
“1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine” is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . This suggests its potential use in various research and development applications .
properties
IUPAC Name |
[4-(aminomethyl)phenyl]-(azetidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-8-9-2-4-10(5-3-9)11(14)13-6-1-7-13/h2-5H,1,6-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHJTKLUXOJBTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(C=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Azetidin-1-ylcarbonyl)phenyl]methanamine |
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